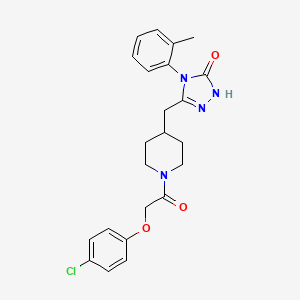

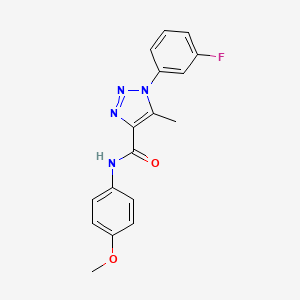

![molecular formula C14H13N5O2 B2495854 N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034249-86-8](/img/structure/B2495854.png)

N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide” is a compound that belongs to the class of benzimidazoles . Benzimidazoles are a category of heterocyclic compounds that have shown promising utility in organic and scientific studies .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse. For instance, in the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone can be obtained .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties and exhibits two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .科学的研究の応用

Anticancer Activity

N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide has shown promise as an anticancer agent. Researchers have explored its potential to inhibit tumor growth and induce apoptosis in cancer cells. Mechanistic studies reveal interactions with key cellular pathways, making it a candidate for targeted therapies against specific cancer types .

Antiviral Properties

The compound’s benzimidazole nucleus contributes to its antiviral activity. It has been investigated for its ability to inhibit viral replication, particularly in RNA viruses. Researchers are exploring its potential against viruses such as influenza, hepatitis, and HIV .

Anti-inflammatory Effects

N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide exhibits anti-inflammatory properties. It modulates inflammatory mediators and cytokines, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders .

Antibacterial Applications

Studies have highlighted the compound’s antibacterial potential. It may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways. Researchers are investigating its efficacy against both Gram-positive and Gram-negative bacteria .

Supramolecular Chemistry and Crystal Engineering

The field of crystal engineering utilizes non-covalent interactions to construct crystalline materials. N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide’s crystal structure has been studied extensively. Its intermolecular interactions (such as hydrogen bonding) play a crucial role in material design and drug formulation .

Drug Design and Optimization

Combining benzimidazole with other heterocyclic moieties can lead to novel drug-like molecules. Researchers explore derivatives of this compound to enhance pharmacological properties, such as bioavailability, selectivity, and solubility. The medicinal chemistry community continues to investigate its potential for various therapeutic applications .

These applications demonstrate the versatility and significance of N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide in scientific research. Keep in mind that ongoing studies may uncover additional uses, further expanding our understanding of this intriguing compound . If you’d like more detailed information on any specific application, feel free to ask!

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1H-benzimidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-2-21-12-7-11(15-8-16-12)13(20)19-14-17-9-5-3-4-6-10(9)18-14/h3-8H,2H2,1H3,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYZIMQUWWTTQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

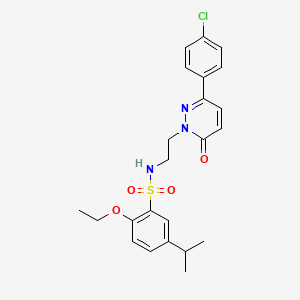

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2495773.png)

![N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2495775.png)

![2-[(Cyclohexyloxy)methyl]benzaldehyde](/img/structure/B2495779.png)

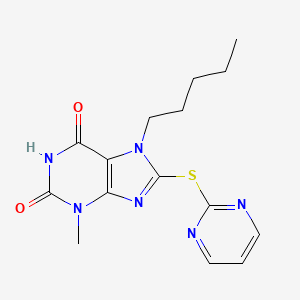

![N-(4-bromo-2-fluorophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495784.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/no-structure.png)

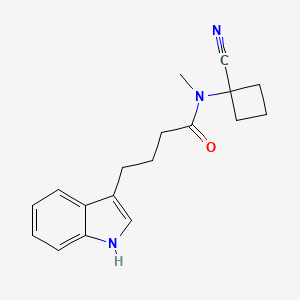

![1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid](/img/structure/B2495793.png)